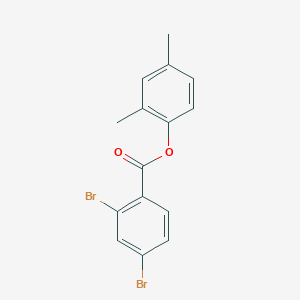

2,4-Dimethylphenyl 2,4-dibromobenzoate

説明

2,4-Dimethylphenyl 2,4-dibromobenzoate is a brominated aromatic ester comprising a benzoate backbone substituted with bromine atoms at the 2- and 4-positions, esterified to a 2,4-dimethylphenyl group. For instance, 2,4-dimethylphenyl hydrazine HCl (a precursor in hydrazone synthesis) has been utilized to generate derivatives with aromatic carbonyl compounds, highlighting the reactivity of the 2,4-dimethylphenyl moiety in forming stable organic frameworks .

However, its exact properties and applications require extrapolation from structurally similar compounds.

特性

分子式 |

C15H12Br2O2 |

|---|---|

分子量 |

384.06 g/mol |

IUPAC名 |

(2,4-dimethylphenyl) 2,4-dibromobenzoate |

InChI |

InChI=1S/C15H12Br2O2/c1-9-3-6-14(10(2)7-9)19-15(18)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3 |

InChIキー |

IIHPNMMJMVYGCF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

正規SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 2,4-dimethylphenyl 2,4-dibromobenzoate with key analogs reported in patents and synthesis studies.

Key Observations:

Functional Group Influence :

- The brominated benzoate in the target compound contrasts with triazine-based UV absorbers (e.g., 4,6-bis(2,4-dimethylphenyl)-s-triazines), which rely on conjugated π-systems for UV absorption . Bromine’s electron-withdrawing nature may reduce photostability compared to triazines but enhance flame-retardant properties.

- Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl exhibit tunable chemosensing properties due to their Schiff base-like reactivity, whereas the ester group in the target compound may limit such dynamic behavior .

Molecular Weight and Applications :

- Lower molecular weight (~374 g/mol) suggests the target compound could act as a small-molecule additive (e.g., plasticizer intermediate), unlike high-MW polymeric triazines used in coatings .

Synthetic Complexity: The target compound’s synthesis likely involves esterification of 2,4-dibromobenzoic acid with 2,4-dimethylphenol, a route less complex than multi-step triazine or hydrazone syntheses .

Research Findings and Limitations

- Thermal Stability : Analogous brominated esters (e.g., pentabromobenzyl acrylates) decompose above 300°C, suggesting similar thermal resilience for the target compound.

- Gaps in Data : Direct studies on solubility, toxicity, or spectroscopic profiles (e.g., NMR, IR) are absent, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。